molecular formula C11H6N4 B3362241 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole CAS No. 96228-76-1

3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole

Cat. No. B3362241
CAS RN: 96228-76-1
M. Wt: 194.19 g/mol
InChI Key: UQRKGCSMCLAZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole (PCB) is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. PCB is a fused tricyclic system that consists of a pyrimidine ring, a cyclobutane ring, and a benzimidazole ring. In

Mechanism of Action

The mechanism of action of 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole and its derivatives is not fully understood. However, several studies have suggested that this compound derivatives may exert their biological activities by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound derivatives have also been reported to interact with DNA and inhibit the activity of DNA topoisomerases.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, this compound derivatives have been reported to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. This compound derivatives have also been shown to exhibit antibacterial and antifungal activities. In addition, this compound-based materials have been investigated for their potential applications in organic electronics, such as organic solar cells and organic field-effect transistors.

Advantages and Limitations for Lab Experiments

The advantages of using 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole and its derivatives in lab experiments include their unique structure, which allows for the design of novel compounds with diverse biological activities. This compound derivatives are also relatively easy to synthesize, making them accessible to researchers. However, the limitations of using this compound and its derivatives in lab experiments include their potential toxicity and the lack of understanding of their mechanism of action.

Future Directions

There are several future directions for research on 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole and its derivatives. One direction is the development of more potent and selective derivatives for specific biological targets. Another direction is the investigation of the potential applications of this compound-based materials in organic electronics. Additionally, the development of new synthetic methods for this compound derivatives could lead to the discovery of novel compounds with unique biological activities. Finally, further studies are needed to elucidate the mechanism of action of this compound and its derivatives, which could lead to the development of more effective therapeutic agents.

Scientific Research Applications

3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and organic synthesis. This compound derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. This compound-based materials have also been investigated for their potential applications as organic semiconductors, fluorescent probes, and sensors.

properties

IUPAC Name

4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4/c1-6-7(2-10-9(1)13-5-14-10)11-8(6)3-12-4-15-11/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRKGCSMCLAZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)C4=CN=CN=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541141
Record name 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96228-76-1
Record name 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole
Reactant of Route 2
Reactant of Route 2
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole
Reactant of Route 3
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole
Reactant of Route 4
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole
Reactant of Route 5
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole
Reactant of Route 6
Reactant of Route 6
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.